N-(3-chloro-2-methylphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
Description
N-(3-Chloro-2-methylphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a pyridazine-based carboxamide derivative featuring a 3-chloro-2-methylphenyl substituent on the amide nitrogen and a pyrrolidine ring at the 6-position of the pyridazine core. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms, which confer distinct electronic properties compared to pyridines or pyrimidines.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c1-11-12(17)5-4-6-13(11)18-16(22)14-7-8-15(20-19-14)21-9-2-3-10-21/h4-8H,2-3,9-10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOMIMZVYPGANH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=NN=C(C=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article reviews the current understanding of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies demonstrating its pharmacological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyridazine core, which is known for its diverse pharmacological properties.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
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Antitumor Activity :
- The compound has shown significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these cell lines indicate potent activity, suggesting that it may act as a promising candidate for cancer therapy .
- In one study, derivatives similar to this compound were evaluated for their inhibitory activity against c-Met kinase, a target implicated in tumor progression. The results indicated that certain derivatives exhibited IC50 values comparable to established inhibitors .
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of halogen substituents (e.g., chlorine) on the aromatic ring enhances cytotoxicity against cancer cells. Studies have shown that compounds with bromine or chlorine substitutions exhibit higher potency compared to their non-substituted counterparts .
| Substituent | Activity Level | Target Cell Line |
|---|---|---|
| None | Low | MCF-7 |
| Chlorine | Moderate | A549 |
| Bromine | High | HeLa |
Case Studies
-
Cytotoxicity Evaluation :
- A series of experiments assessed the cytotoxic effects of various derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that compounds containing halogen substituents exhibited enhanced cytotoxicity, particularly when combined with standard chemotherapeutics like doxorubicin .
- Inflammation Model :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridazine Cores
A. Substituent Variations on the Phenyl Ring
N-(2-Cyanophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (CAS 1421585-56-9) Key Differences: The phenyl ring substituent is a 2-cyano group instead of 3-chloro-2-methyl.
N-(2-Chloro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide (CAS 1396867-98-3)
- Key Differences : The phenyl substituent is 2-chloro-4-methyl, and the heterocyclic amine is piperidine (six-membered ring) instead of pyrrolidine (five-membered).
- Impact : Piperidine’s larger ring size may increase steric bulk, affecting binding pocket compatibility. The chloro-methyl positional isomerism could modulate lipophilicity and metabolic stability .
B. Heterocyclic Amine Variations
N-(4-(N-(4-Methylpyrimidin-2-yl)sulfamoyl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (CAS 1396761-37-7)
- Key Differences : Incorporates a sulfamoylphenyl group linked to a 4-methylpyrimidine.
- Impact : The sulfamoyl group introduces hydrogen-bonding capacity and may enhance solubility. The pyrimidine moiety could enable dual-targeting interactions, diverging from the simpler phenyl substituent in the target compound .
18F-FAPPT (N-(4-[18F]fluoro-aniline)-6-(4-(trifluoromethyl)benzoyl)-piperazin-1-yl)pyridazine-3-carboxamide)
- Key Differences : Features a piperazine ring and a 4-(trifluoromethyl)benzoyl group.
- Impact : The trifluoromethyl group enhances metabolic resistance, while the piperazine improves water solubility. This compound is designed as a PET radiotracer for stearoyl-CoA desaturase-1 (SCD-1), highlighting the role of fluorination in imaging applications .
Analogues with Modified Heterocyclic Cores
(R)-IPMICF16 (N-(3-Fluoro-4-methoxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide) Key Differences: Replaces pyridazine with an imidazo[1,2-b]pyridazine core.
N-[3-(Cyclopropylcarbamoyl)phenyl]-6-oxidanylidene-1-(phenylmethyl)pyridazine-3-carboxamide
Comparative Data Table
*Estimated based on molecular formulas.
Key Findings and Implications
- Substituent Effects: Chloro and methyl groups on the phenyl ring enhance lipophilicity, while cyano or sulfamoyl groups improve polarity. Fluorination (e.g., 18F-FAPPT) is critical for radiopharmaceutical applications .
- Heterocyclic Amines : Pyrrolidine offers a balance between solubility and steric demand, whereas piperidine may hinder binding in compact active sites .
- Core Modifications : Imidazo[1,2-b]pyridazine derivatives exhibit superior kinase inhibition due to structural rigidity, suggesting the target compound’s pyridazine core could be optimized for similar applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-(3-chloro-2-methylphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide?
- Methodology : Synthesis typically involves modular coupling strategies. For pyridazine derivatives, key steps include:
- Pyridazine Core Formation : Cyclocondensation of diketones with hydrazines, followed by halogenation at the 6-position (e.g., iodination or chlorination) .
- Pyrrolidine Introduction : Nucleophilic substitution of halogenated pyridazines with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
- Amide Coupling : Activation of the pyridazine-3-carboxylic acid using HATU or EDC/HOBt, followed by reaction with 3-chloro-2-methylaniline .
Q. Which spectroscopic and computational techniques are critical for confirming the structural integrity of this compound?
- Spectroscopy :
- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., pyrrolidine protons at δ 1.8–2.2 ppm; aromatic protons from the chlorophenyl group) .
- HRMS : High-resolution mass spectrometry for exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₇H₁₈ClN₃O: 340.1215).
Q. What role does the pyrrolidin-1-yl substituent play in modulating the compound’s physicochemical properties?
- Solubility : Pyrrolidine enhances water solubility via hydrogen bonding and reduced logP. Comparative studies show a 30% increase in aqueous solubility vs. non-cyclic amine analogs .
- Bioavailability : The pyrrolidine moiety improves membrane permeability in vitro (Caco-2 assay Papp > 5 × 10⁻⁶ cm/s) due to its rigid, non-planar structure .
Advanced Research Questions
Q. How can quantum chemical calculations and reaction path search methods improve synthesis efficiency?
- Computational Workflow :
- Reaction Path Mapping : Use Gaussian or ORCA to model transition states for halogen-pyrrolidine substitution, identifying optimal solvents (e.g., DMF vs. DMSO) and temperatures .
- Machine Learning : Train models on reaction yield data from analogous pyridazine syntheses to predict catalytic conditions (e.g., Pd/C vs. CuI) .
Q. What strategies resolve discrepancies between theoretical predictions and experimental results in reactivity studies?
- Case Study : If DFT predicts regioselective amidation at the 3-position, but experiments show competing 5-substitution:
- Mechanistic Probe : Use isotopic labeling (e.g., ¹⁵N-aniline) with tandem MS/MS to trace reaction pathways .
- Crystallographic Analysis : Single-crystal X-ray diffraction to confirm unexpected stereoelectronic effects (e.g., steric hindrance from the 3-chloro group) .
Q. How should multi-step catalytic systems be designed to enhance synthesis yield at scale?
- Reactor Design :
- Continuous Flow Systems : Mitigate exothermic risks during amide coupling by using packed-bed reactors with immobilized catalysts (e.g., polymer-supported HOBt) .
- Process Control : Real-time FTIR monitoring to adjust reagent stoichiometry and prevent over-alkylation .
Data Contradiction Analysis
Q. How to address conflicting biological activity data across studies?
- Methodological Audit :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
